4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole
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Overview
Description
4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole is a chemical compound with a complex structure that includes a pyrazole ring substituted with a fluoro, methoxy, and nitro group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole typically involves multiple steps, starting from commercially available starting materials. One common route involves the nitration of a fluoro-methoxy substituted benzene derivative, followed by the formation of the pyrazole ring through cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness. Safety measures and environmental considerations are also important factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-methoxyphenyl)-1-methylpyrazole
- 4-(2-Fluoro-5-nitrophenyl)-1-methylpyrazole
- 4-(2-Methoxy-5-nitrophenyl)-1-methylpyrazole
Uniqueness
4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10FN3O3 |
---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
4-(2-fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H10FN3O3/c1-14-6-7(5-13-14)8-3-10(15(16)17)11(18-2)4-9(8)12/h3-6H,1-2H3 |
InChI Key |
BOGMMLTXEQDALZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2F)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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